molecular formula C13H18N2O3S2 B4736778 N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4736778
M. Wt: 314.4 g/mol
InChI Key: GTCHEKAYTKXULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as MMPSi or NSC 683864, and it has been found to have a wide range of applications in the field of medicine and biochemistry. In

Mechanism of Action

MMPSi inhibits the activity of MMPs by binding to the active site of these enzymes. This binding prevents the enzymes from breaking down extracellular matrix proteins, leading to a decrease in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
MMPSi has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit tumor growth and metastasis in various animal models of cancer. MMPSi has also been found to reduce inflammation and joint destruction in animal models of arthritis. Additionally, this compound has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMPSi in lab experiments is its potent inhibitory effects on MMPs. This compound has been found to be highly effective in inhibiting the activity of these enzymes in vitro and in vivo. However, one of the limitations of using MMPSi is its relatively low solubility in aqueous solutions. This can make it difficult to administer this compound in certain experimental settings.

Future Directions

There are several future directions for research on MMPSi. One area of interest is the development of more potent and selective inhibitors of MMPs. Another area of interest is the investigation of the potential therapeutic applications of MMPSi in the treatment of various diseases, including cancer, arthritis, and neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of MMPSi in different experimental settings.

Scientific Research Applications

MMPSi has been extensively used in scientific research due to its potent inhibitory effects on certain enzymes. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. MMPSi has been found to have potential therapeutic applications in the treatment of cancer, arthritis, and other inflammatory diseases.

properties

IUPAC Name

N-methyl-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-14-20(17,18)10-5-6-12(19-2)11(9-10)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCHEKAYTKXULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-methyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.